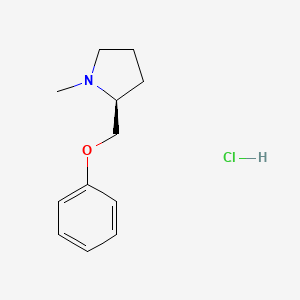
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a phenoxymethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride typically involves the reaction of (S)-1-Methyl-2-pyrrolidinone with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons.
科学的研究の応用
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine: The non-hydrochloride form of the compound.
®-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride: The enantiomer of the compound.
Phenoxymethylpenicillin: A structurally related compound with antibiotic properties.
Uniqueness
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenoxymethyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
174213-53-7 |
|---|---|
分子式 |
C12H18ClNO |
分子量 |
227.73 g/mol |
IUPAC名 |
(2S)-1-methyl-2-(phenoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H/t11-;/m0./s1 |
InChIキー |
AYCZCBBRJZHXMW-MERQFXBCSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=CC=CC=C2.Cl |
正規SMILES |
CN1CCCC1COC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


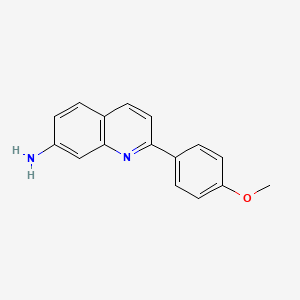

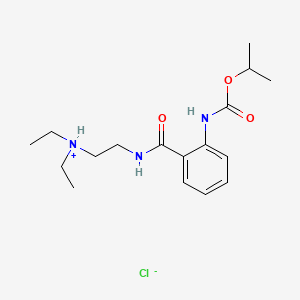
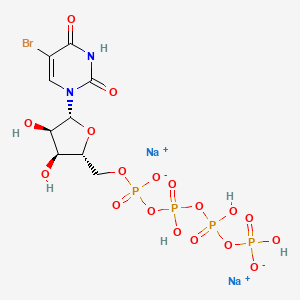
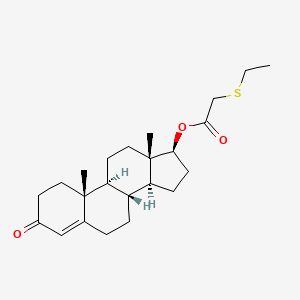

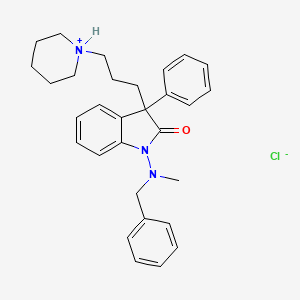
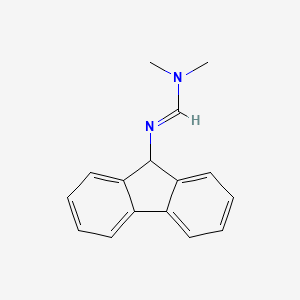
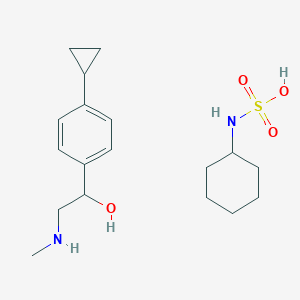

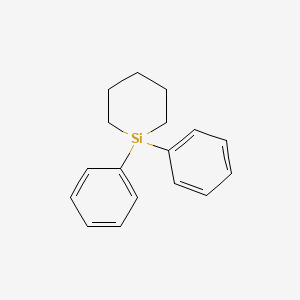
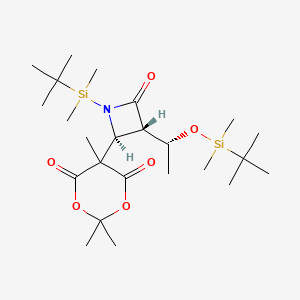
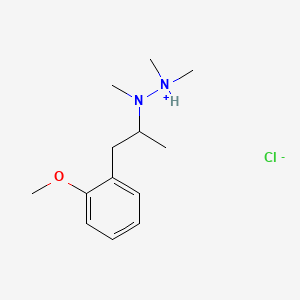
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
